2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a propyl chain, and a thiazole ring attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Preparation of 4-propylphenol: This can be achieved by alkylation of phenol with propyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-propylphenoxyacetic acid: The 4-propylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-propylphenoxyacetic acid.
Synthesis of 2-(4-propylphenoxy)acetamide: The 4-propylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to form 2-(4-propylphenoxy)acetamide.
Formation of this compound: Finally, the 2-(4-propylphenoxy)acetamide is reacted with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure with a methyl group instead of a propyl group.
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.
2-(4-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. The propyl group may impart different steric and electronic effects compared to other alkyl groups, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-11-4-6-12(7-5-11)18-10-13(17)16-14-15-8-9-19-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |
InChI Key |
MLBOFMDZOFVGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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